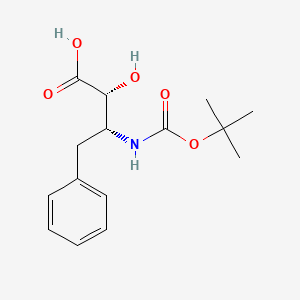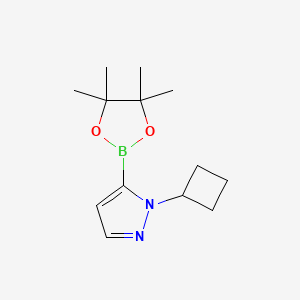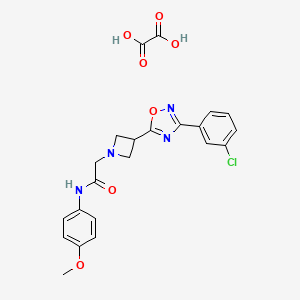
(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Vue d'ensemble
Description
“(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” is also known as Boc-(2R,3R)-Apns-OH, (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid, N-BOC-(2R,3R)-2-HYDROXY-3-AMINO-4-PHENYLBUTANOIC ACID .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H21NO5 . The SMILES string is CC(C)(C)OC(=O)NC@HC@@HC(O)=O .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 295.33 . It has a melting point of 158-164 °C .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Diastereoselective Synthesis
(2R, 3S)-N-Boc-2-amino-3-hydroxy-1-phenylbutane and similar compounds have been utilized in the diastereoselective synthesis of β, γ-diamino acids. This involves SN2 type substitution and oxidation processes (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
Synthesis of HIV Protease Inhibitors
An efficient synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, has been reported. It highlights the importance of this compound in medical chemistry (Shibata, Itoh, & Terashima, 1998).
Chemical and Biochemical Synthesis
This acid is also a precursor for Angiotensin Converting Enzyme (ACE) inhibitors. Various chemical and biochemical methods for its synthesis have been compared, emphasizing its significance in pharmaceutical synthesis (Schmidt et al., 1992).
Biological and Enzymatic Studies
Kynureninase-Catalyzed Hydrolysis
2-Amino-4-hydroxy-4-phenylbutyric acid formation has been observed during the kynureninase-catalyzed hydrolysis of kynurenine. This discovery provides empirical evidence for enzyme mechanisms proceeding through a beta-carbanionic intermediate (Bild & Morris, 1984).
Enzyme Membrane Reactor Studies
The synthesis of (R)-2-Hydroxy-4-phenylbutyric acid via enzymatic reduction in enzyme membrane reactors has been explored, showing its potential in biotechnological applications (Schmidt et al., 1992).
Ester Synthesis and Application
A study on the synthesis of (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid and its application in synthesizing aminopeptidase inhibitors demonstrates its versatility in medicinal chemistry (Moon & Huh, 1991).
Applications in Peptide and Protein Chemistry
Peptide Bond Formation
Studies on amino acids and peptides have utilized compounds like (2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid in peptide bond formation, demonstrating its importance in peptide synthesis (Pedersen et al., 1982).
Protein-Protein Interaction Studies
The incorporation of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline into peptides for studies in protein-protein interactions shows the broader implications of these compounds in biochemical research (Tressler & Zondlo, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKISIDQZUQX-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2982783.png)

![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)

![4-[(Methylsulfamoyl)methyl]benzoic acid](/img/structure/B2982790.png)

![Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B2982792.png)
![4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2982794.png)
![5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2982795.png)


![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)


